2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLLBIWNULABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide typically involves multiple steps. One common method starts with the chlorination of a phenylsulfonyl aniline derivative, followed by the introduction of the dimethylacetamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide has potential applications in drug development. Its structural characteristics allow it to interact with various biological targets, making it useful for designing new therapeutic agents. For instance, compounds with similar structures have shown efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers .
Biological Research
This compound can serve as a probe for investigating biological pathways and interactions. It may be used to study enzyme activities or receptor interactions, contributing to the understanding of cellular mechanisms and disease processes .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic activity against various human cancer cell lines, including breast and colon cancer cells .
- Drug Development : Research focused on compounds with similar structures revealed their ability to selectively inhibit mutant EGFR while minimizing toxicity associated with wild-type EGFR, highlighting their potential as targeted therapies for cancer treatment .
Mechanism of Action
The mechanism of action of 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Phenylsulfonyl Group
- 2-(2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino)-N,N-dimethylacetamide (CAS: 337922-02-8) This compound differs by having a 2,5-dichlorophenylsulfonyl group instead of a 4-chlorophenylsulfonyl. Molecular weight increases from 366.84 (target compound) to 436.29, impacting pharmacokinetics .
- 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide The introduction of a 2-methoxyethoxy group and dichloro substitution on the anilino ring introduces polar oxygen atoms, improving water solubility. The extended side chain may facilitate interactions with hydrophobic pockets in biological targets .
Table 1: Substituent Effects on Phenylsulfonyl Derivatives
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| Target compound | 4-Chloro(phenylsulfonyl) | 366.84 | Moderate solubility, balanced lipophilicity |
| 2,5-Dichloro analog (CAS: 337922-02-8) | 2,5-Dichloro(phenylsulfonyl) | 436.29 | Enhanced electronegativity, higher logP |
| Methoxyethoxy derivative | 2,4-Dichloro-5-(2-methoxyethoxy) | 493.34 | Improved solubility, flexible side chain |
Modifications in the Acetamide Moiety
- N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide (CAS: 23280-39-9) Replacing the dimethylacetamide with a chloroacetamide group introduces a reactive chlorine atom, increasing electrophilicity. This modification is common in covalent inhibitors but may reduce metabolic stability .
- 2-[4-Chloro(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide Substituting N,N-dimethyl with a 2,5-dimethoxyphenyl group adds electron-donating methoxy substituents, altering electronic distribution and hydrogen-bonding capacity. The molecular weight increases to 460.93, suggesting enhanced π-π stacking interactions .
Table 2: Acetamide Substituent Comparisons
| Compound | Acetamide Group | Molecular Weight | Key Properties |
|---|---|---|---|
| Target compound | N,N-dimethyl | 366.84 | High metabolic stability |
| Chloroacetamide analog (CAS: 23280-39-9) | 2-Chloroacetamide | 246.68 | Electrophilic reactivity |
| Dimethoxyphenyl variant | N-(2,5-dimethoxyphenyl) | 460.93 | Enhanced hydrogen bonding |
Functional Group Replacements
- This group is less sterically demanding, possibly improving membrane permeability .
- 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide Substituting sulfonyl with a thiol group introduces redox activity and metal-binding capacity. However, thiols are prone to oxidation, reducing stability .
Table 3: Functional Group Impact
| Compound | Functional Group | Key Properties |
|---|---|---|
| Target compound | Phenylsulfonyl | High stability, strong hydrogen bonding |
| Dimethylsulfamoyl analog | Sulfamoyl | Reduced steric hindrance |
| Thiol-containing variant | Mercapto | Redox activity, metal coordination |
Structural Conformation and Crystallography
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Crystal structure analysis reveals planar amide groups and variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing packing and solubility. Hydrogen-bonding dimers (R22(10) type) are common, stabilizing the lattice . - Target Compound While crystallographic data for the target compound is unavailable, analogs suggest similar planar amide conformations. Substituent bulkiness (e.g., dichloro groups) may increase dihedral angles, reducing crystallinity .
Biological Activity
2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
The compound is synthesized through a multi-step process involving the chlorination of phenylsulfonyl aniline derivatives followed by nucleophilic substitution to introduce the dimethylacetamide group. The reaction typically requires specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates enzyme activity, influencing pathways such as signal transduction and gene expression. The unique structural features of this compound allow it to engage in specific interactions that can lead to therapeutic effects.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | Hep-2 | 3.25 |
This table summarizes the anticancer activity of related compounds, emphasizing the potential efficacy of similar structures .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic processes. Its sulfonamide moiety is known to interact with serine proteases and carbonic anhydrases, which are crucial in several physiological functions .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, compounds structurally related to this compound exhibited selective cytotoxicity. The study revealed that these compounds could inhibit cell proliferation effectively at low concentrations, suggesting their potential as anticancer agents.
Case Study 2: Enzyme Interaction
Another study investigated the interaction of sulfonamide derivatives with carbonic anhydrase. The results indicated that these compounds could significantly inhibit enzyme activity, leading to altered metabolic pathways in treated cells .
Safety and Toxicology
While exploring the biological activities, safety profiles are essential. The compound's safety has been evaluated in occupational exposure settings, highlighting the importance of monitoring exposure levels due to potential toxic effects associated with N,N-dimethylacetamide .
Q & A
Q. What are the optimal synthetic routes for 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide, considering yield and purity?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with nucleophilic substitution of the sulfonyl chloride group, followed by coupling with dimethylacetamide. Key steps include:
- Dropwise addition of chloroacetyl chloride to an aniline derivative at 0°C to minimize side reactions .
- Purification via column chromatography (hexane/ethyl acetate gradient) to isolate intermediates.
- Final recrystallization using ethanol/water mixtures to enhance purity (>95%) .
Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to improve yields (typically 2–5% overall yield for structurally similar acetamides) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., sulfonyl and chloro groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClNOS) with <2 ppm error .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles, particularly for the sulfonamide and acetamide moieties .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways:
- Use software like Gaussian or ORCA to calculate activation energies for sulfonamide bond cleavage or nucleophilic substitution .
- Integrate machine learning (ML) with experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) .
- Validate predictions with microscale batch experiments (<10 mg scale) to minimize resource use .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Methodological Answer : Conduct orthogonal assays to verify activity:
- Compare results from cell-based assays (e.g., IC in cancer lines) and enzymatic assays (e.g., kinase inhibition) to identify off-target effects .
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing chloro with fluoro) .
- Use molecular docking to assess binding affinity variations across protein isoforms .
Q. What experimental strategies optimize solubility and stability for in vivo studies?
- Methodological Answer : Evaluate physicochemical properties systematically:
Q. How can reaction mechanisms involving the sulfonamide group be elucidated?
- Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments :
Q. What methodologies enhance process scalability for this compound?
- Methodological Answer : Align with chemical engineering design principles :
- Reactor Design : Optimize mixing efficiency in continuous-flow reactors to reduce side products .
- Membrane Separation : Use nanofiltration membranes to isolate the product from unreacted intermediates .
- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
